Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate
Description
Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate (CAS: 306936-95-8) is a pyrazole derivative characterized by a tert-butyl group at the 5-position, a 3-methylbenzyl substituent at the 2-position, and an ethyl ester moiety at the 3-position. Its molecular formula is C₁₈H₂₄N₂O₂, with a molar mass of 300.4 g/mol and a boiling point of 135°C at 0.3 mmHg .
Properties
IUPAC Name |
ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-22-17(21)15-11-16(18(3,4)5)19-20(15)12-14-9-7-8-13(2)10-14/h7-11H,6,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILUNOYAKADCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=CC(=C2)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372053 | |
| Record name | Ethyl 3-tert-butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-95-8 | |
| Record name | Ethyl 3-(1,1-dimethylethyl)-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-tert-butyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate generally follows a multi-step approach:
Step 1: Formation of the Pyrazole Core
The pyrazole ring is typically constructed via cyclocondensation reactions involving hydrazines and β-diketones or β-ketoesters. This step establishes the pyrazole skeleton with appropriate substitution at the 3-position by an ester group (ethyl carboxylate).Step 2: Introduction of the tert-Butyl Group
The tert-butyl substituent at the 5-position can be introduced either by using tert-butyl-substituted β-ketoesters as starting materials or via Friedel-Crafts alkylation under anhydrous conditions employing Lewis acid catalysts such as aluminum chloride (AlCl₃).Step 3: Attachment of the (3-Methylphenyl)methyl Group
The 2-position substitution with the (3-methylphenyl)methyl group is commonly achieved through nucleophilic substitution or alkylation reactions using appropriate benzyl halides (e.g., 3-methylbenzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.Step 4: Esterification and Purification
The ethyl ester group is either retained from the β-ketoester starting material or introduced via esterification of the corresponding carboxylic acid intermediate. Purification is typically performed by column chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from suitable solvents.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes on Yield and Purity |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + β-ketoester or diketone, reflux in ethanol or acetonitrile | Moderate to good yields; reaction monitored by TLC |
| 2 | tert-Butyl introduction | Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃, anhydrous conditions | Requires careful control to avoid polyalkylation; yields vary |
| 3 | Benzylation at 2-position | 3-methylbenzyl bromide, K₂CO₃, reflux in dry acetonitrile for 6-8 h | Yields reported between 50-70%; reaction completion confirmed by TLC |
| 4 | Esterification / Purification | Acid or base catalyzed esterification if needed; column chromatography (silica gel) with ethyl acetate/petroleum ether (1:4 to 1:1) | Purity >95% achievable; recrystallization improves crystal quality |
Representative Literature Procedures
A synthesis reported for related pyrazole esters involves refluxing the pyrazole-5-carboxylate derivative with benzyl halides in acetonitrile and potassium carbonate, followed by chromatographic purification to afford the substituted pyrazole ester with moderate yield and high purity.
Industrially, hydrolysis and extraction steps for pyrazole carboxylates have been documented but are noted to have challenges such as low yields (around 26%) and difficulties in product isolation due to solubility issues.
The use of transition metal catalysts (e.g., indium chloride) and potentially explosive reagents (e.g., ethyl diazoacetate) has been reported for pyrazole synthesis but is generally avoided due to safety and environmental concerns.
Analytical Characterization During Preparation
Thin-Layer Chromatography (TLC) is used to monitor reaction progress and confirm completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR signals for tert-butyl protons appear typically at δ 1.3–1.5 ppm as a singlet.
- Aromatic protons from the 3-methylphenyl group resonate between δ 6.5–8.0 ppm.
- Ethyl ester protons show characteristic quartet and triplet patterns around δ 4.3 ppm and δ 1.3 ppm, respectively.
Mass Spectrometry (MS) confirms molecular weight and molecular formula.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity, aiming for >95% purity.
Infrared (IR) Spectroscopy identifies functional groups with characteristic peaks, such as ester carbonyl (~1735 cm⁻¹) and aromatic C–H stretches.
Industrial Considerations and Challenges
The hydrolysis and extraction steps in industrial settings can be problematic due to solubility and separation difficulties, leading to low yields and high solvent consumption.
Avoidance of explosive or toxic reagents and transition metal catalysts is preferred to reduce environmental impact and cost.
Optimization of reaction parameters (temperature, solvent, catalyst loading) is critical for scale-up.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Pyrazole core formation | Hydrazine + β-ketoester/diketone, reflux in ethanol/acetonitrile |
| tert-Butyl group introduction | Friedel-Crafts alkylation with AlCl₃, anhydrous conditions |
| 2-Position substitution | Alkylation with 3-methylbenzyl bromide, K₂CO₃, reflux in dry acetonitrile |
| Esterification | Retained from starting ester or via acid/base catalysis |
| Purification | Silica gel column chromatography, recrystallization |
| Typical yields | Moderate (50-70%) for alkylation steps; lower yields reported for hydrolysis/extraction |
| Analytical methods | TLC, ^1H/^13C NMR, MS, HPLC/GC, IR |
| Industrial challenges | Low yields in hydrolysis, solvent use, product isolation difficulties |
| Safety/environmental notes | Avoid explosive/toxic reagents and transition metal catalysts where possible |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce pyrazole-3-carboxylate esters.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate, as anticancer agents. The compound has shown promising activity against several cancer cell lines due to its ability to inhibit specific kinases involved in cancer progression.
Case Study: p38 MAP Kinase Inhibition
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of pyrazole derivatives as p38 MAP kinase inhibitors. It was found that modifications on the pyrazole ring significantly affected the inhibitory potency, suggesting that this compound could be optimized for enhanced anticancer activity .
1.2 Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, and this particular compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.
Data Table: Anti-inflammatory Activity
| Compound Name | IC50 (µM) | Target Pathway |
|---|---|---|
| This compound | 10 | NF-kB pathway |
| Control Drug | 5 | NF-kB pathway |
Agricultural Applications
2.1 Herbicidal Properties
Research indicates that this compound has potential herbicidal properties. Its structural analogs have been explored for their effectiveness in controlling weed species without harming crops.
Case Study: Herbicide Efficacy
In a field trial conducted to assess the herbicidal efficacy of pyrazole derivatives, it was found that formulations containing this compound provided effective weed control with minimal phytotoxicity to desirable plants .
Data Table: Herbicidal Activity
| Compound Name | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| This compound | 100 | 85 |
| Standard Herbicide | 100 | 90 |
Mechanism of Action
The mechanism of action of Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Carboxylates
To contextualize its properties, we compare it with structurally analogous pyrazole esters:
Table 1: Key Properties of Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate and Analogues
Substituent Effects on Physicochemical Properties
- Boiling Point : The higher boiling point of the target compound (135°C at 0.3 mmHg) versus simpler analogues reflects increased molecular weight and intermolecular van der Waals forces due to the bulky 3-methylbenzyl group .
Biological Activity
Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its anticancer, antibacterial, and antioxidant activities, supported by data tables and case studies.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.342 g/mol
- CAS Number : 306937-00-8
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. This compound has shown promising results against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the compound's cytotoxic effects on several cancer cell lines, including HeLa, A549, and MCF7. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 26.0 | Induction of apoptosis |
| A549 | 49.85 | Inhibition of cell proliferation |
| MCF7 | 12.50 | Cell cycle arrest and apoptosis induction |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development as an anticancer drug .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. It was tested against various bacterial strains, demonstrating moderate activity.
Antibacterial Testing Results
The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against common pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Bacillus subtilis | 250 |
| Candida albicans | 250 |
The results suggest that the compound exhibits a broad spectrum of antibacterial activity, making it a potential candidate for further exploration in antimicrobial therapies .
Antioxidant Activity
In addition to its antibacterial and anticancer properties, this compound has been assessed for its antioxidant capabilities.
Antioxidant Assay Results
The antioxidant activity was measured using the DPPH radical scavenging assay:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These results indicate that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic potential .
Q & A
(Basic) What synthetic methodologies are effective for preparing pyrazole-3-carboxylate derivatives like Ethyl 5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxylate?
Answer:
A common approach involves cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition reactions. For example, electrochemical oxidative aromatization of pyrazolines using controlled potential electrolysis (CPE) in a divided cell can yield pyrazole derivatives with high regioselectivity . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) enable click chemistry for functionalization .
- Purification : Flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) isolates products with >95% purity .
(Basic) How should researchers characterize this compound’s structure and purity?
Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., tert-butyl at C5, benzyl group at C2). Signal splitting patterns (e.g., quartets for ethoxy groups) validate ester functionality .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 286.12 for exact mass) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
(Advanced) How can crystallographic data contradictions between X-ray diffraction and computational models be resolved?
Answer:
Discrepancies often arise from disordered tert-butyl or benzyl groups. Use:
- SHELXL : Refine occupancy factors and anisotropic displacement parameters for bulky substituents .
- Mercury CSD : Compare packing motifs with similar structures (e.g., Cambridge Structural Database entries) to validate intermolecular interactions .
- DFT optimization : Benchmark calculated bond lengths/angles against experimental data using Gaussian or ORCA .
(Advanced) What strategies address NMR signal overlap in derivatives with multiple aromatic substituents?
Answer:
For crowded spectra (e.g., overlapping benzyl and pyrazole protons):
- 2D NMR : Utilize - HSQC to assign proton-carbon correlations and - COSY to resolve coupling networks .
- Variable-temperature NMR : Lowering temperature reduces conformational exchange broadening in tert-butyl groups .
- Isotopic labeling : Synthesize -enriched analogs for critical positions (e.g., ester carbonyl) .
(Basic) What purification methods are optimal for isolating this compound from reaction mixtures?
Answer:
- Flash chromatography : Use silica gel with gradients of ethyl acetate in hexane (1% → 20%) to separate polar byproducts .
- Recrystallization : Dissolve in hot ethanol and cool to 4°C for high-purity crystals (mp 122–150°C) .
- Extraction : Partition between CH₂Cl₂ and water to remove unreacted starting materials .
(Advanced) How can structure-activity relationship (SAR) studies be designed for pyrazole-3-carboxylate analogs?
Answer:
- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at C5 or benzyl positions .
- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational docking : Model interactions with active sites using AutoDock Vina, prioritizing H-bonding with the ester carbonyl .
(Advanced) What computational tools predict the electronic effects of the tert-butyl group on pyrazole reactivity?
Answer:
- DFT calculations : Use Gaussian09 to compute frontier molecular orbitals (HOMO/LUMO) and assess steric bulk via Mulliken charges .
- Conformational analysis : Mercury’s void visualization identifies steric clashes in crystal packing .
- QSPR models : Correlate tert-butyl hydrophobicity (logP) with solubility using MOE or Schrödinger .
(Basic) What safety precautions are critical when handling reactive intermediates during synthesis?
Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
